7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol
Overview
Description
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol, also known as 7-Methoxycarbonyl-3-methyl-8-(3-methylbut-2-enyl)carbazole, is a potent carbazole alkaloid that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. This compound has shown promising results in various preclinical studies, and researchers are exploring its potential in various fields of medicine.
Scientific Research Applications
Natural Carbazole Derivatives and Their Properties
The compound 7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol, as part of the carbazole family, has been a subject of interest in various scientific research studies. These studies have focused on understanding the properties and potential applications of natural carbazole derivatives.
Structural Analysis of Carbazole Derivatives : A study by Fun et al. (2009) detailed the structural analysis of a natural carbazole compound, providing insights into its planar structure and the arrangement of substituent groups. Such structural details are fundamental for understanding the reactivity and potential applications of carbazole derivatives (Fun, Maneerat, Laphookhieo, & Chantrapromma, 2009).
Synthetic Approaches and Derivatives : Research by Ma et al. (2014) involved the synthesis of various carbazole alkaloids, including derivatives of this compound. This study highlights the methods for synthesizing these compounds and their potential for further chemical modifications (Ma, Dai, Qiu, Fu, & Ma, 2014).
Cytotoxic Constituents from Clausena Lansium : A study by Jiang et al. (2014) isolated new compounds, including carbazole derivatives from Clausena lansium, and evaluated their cytotoxic effects against various cancer cell lines. This research suggests potential therapeutic applications of carbazole derivatives in cancer treatment (Jiang, Zhang, You, Yang, Fan, Feng, Chen, Yang, Wang, Deng, Yin, & Du, 2014).
properties
IUPAC Name |
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-11(2)5-6-14-18(22-4)8-7-13-15-9-12(3)17(21)10-16(15)20-19(13)14/h5,7-10,20-21H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLPKTCBCLWABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)NC3=C2C=CC(=C3CC=C(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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